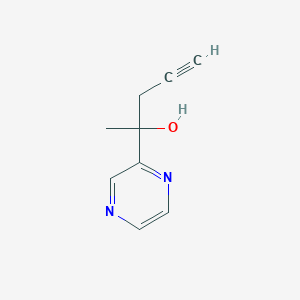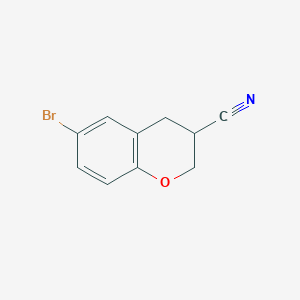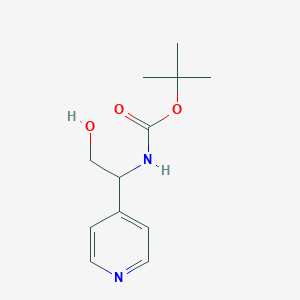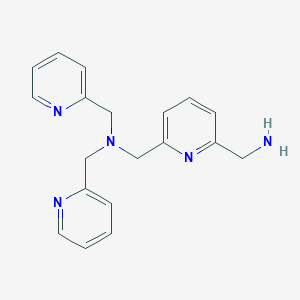
2-(2-Pyrazinyl)-4-pentyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyrazinyl)-4-pentyn-2-ol is a heterocyclic compound featuring a pyrazine ring and an alkyne group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrazinyl)-4-pentyn-2-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.
Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated pyrazine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyrazinyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 2-(2-Pyrazinyl)-4-pentyn-2-one
Reduction: 2-(2-Pyrazinyl)-4-penten-2-ol or 2-(2-Pyrazinyl)-4-pentanol
Substitution: Various substituted pyrazine derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Pyrazinyl)-4-pentyn-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Pyrazinyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, pyrazine derivatives are known to inhibit enzymes and modulate signaling pathways, which can lead to various biological effects . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oltipraz: A pyrazine derivative known for its chemopreventive properties.
Pyrazinamide: An anti-tuberculosis drug with a pyrazine ring.
Glipizide: An anti-diabetic drug containing a pyrazine moiety.
Uniqueness
2-(2-Pyrazinyl)-4-pentyn-2-ol is unique due to the presence of both a pyrazine ring and an alkyne group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and biological interactions that are not commonly observed in other pyrazine derivatives.
Eigenschaften
CAS-Nummer |
2006278-24-4 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-pyrazin-2-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H10N2O/c1-3-4-9(2,12)8-7-10-5-6-11-8/h1,5-7,12H,4H2,2H3 |
InChI-Schlüssel |
YXWAOHOPSHRIKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C1=NC=CN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)



![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)


![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

